N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrothiophene-2-carboxamide
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Overview
Description
Tetrahydrothiophene fentanyl is a synthetic opioid that is structurally similar to fentanyl, a potent analgesic. This compound is an analytical reference standard and is regulated as a Schedule I compound in the United States . It is primarily used in research and forensic applications due to its structural similarity to known opioids .
Preparation Methods
The synthesis of tetrahydrothiophene fentanyl involves several steps. One common method includes the reaction of tetrahydrofuran with hydrogen sulfide, catalyzed by alumina and other heterogeneous acid catalysts . This reaction produces tetrahydrothiophene, which is then used as a precursor in the synthesis of tetrahydrothiophene fentanyl. The synthesis of fentanyl and its analogs typically involves high-yielding transformations, leading to the production of these powerful analgesics .
Chemical Reactions Analysis
Tetrahydrothiophene fentanyl undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of tetrahydrothiophene produces sulfolane, a polar, odorless solvent . Common reagents used in these reactions include alumina as a catalyst for the preparation of tetrahydrothiophene . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tetrahydrothiophene fentanyl is used extensively in scientific research, particularly in forensic chemistry and toxicology . It serves as an analytical reference standard for mass spectrometry and other analytical techniques . Additionally, thiophene derivatives, including tetrahydrothiophene fentanyl, have been studied for their potential biological effects, such as anticancer, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Tetrahydrothiophene fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding activates G-proteins, leading to the downregulation of adenylate cyclase and a reduction in cAMP levels . This mechanism results in analgesia and other opioid-related effects. The compound’s high potency and rapid onset make it a valuable tool in research settings .
Comparison with Similar Compounds
Tetrahydrothiophene fentanyl is structurally similar to other fentanyl analogs, such as para-fluoro valeryl fentanyl . These compounds share similar pharmacological properties but may differ in potency and specific effects . The unique structure of tetrahydrothiophene fentanyl, which includes a thiophene ring, distinguishes it from other fentanyl analogs and contributes to its specific properties and applications .
Properties
Molecular Formula |
C24H30N2OS |
---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiolane-2-carboxamide |
InChI |
InChI=1S/C24H30N2OS/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20/h1-6,8-11,22-23H,7,12-19H2 |
InChI Key |
RABQLHAVXBEJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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